molecular formula C19H15N3O2S B11559193 N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide

N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide

Cat. No.: B11559193
M. Wt: 349.4 g/mol
InChI Key: VIDAHDGXNFTLSI-UHFFFAOYSA-N
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Description

N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide is a complex organic compound that features a unique combination of an imidazo[1,2-a]pyridine ring fused with a phenyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide typically involves the formation of the imidazo[1,2-a]pyridine ring followed by its attachment to the phenyl group and subsequent sulfonamide formation. One common method involves the reaction of α-bromoketones with 2-aminopyridine to form the imidazo[1,2-a]pyridine ring . This intermediate can then be reacted with a phenyl group under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The sulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide is unique due to its combination of the imidazo[1,2-a]pyridine ring with a phenyl group and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C19H15N3O2S/c23-25(24,17-9-2-1-3-10-17)21-16-8-6-7-15(13-16)18-14-22-12-5-4-11-19(22)20-18/h1-14,21H

InChI Key

VIDAHDGXNFTLSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3

Origin of Product

United States

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